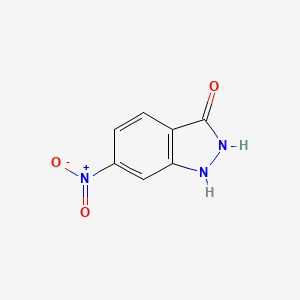

6-nitro-1H-indazol-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87549. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-7-5-2-1-4(10(12)13)3-6(5)8-9-7/h1-3H,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLMXABHKLAIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60223859 | |

| Record name | 1,2-Dihydro-6-nitro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7364-33-2 | |

| Record name | 1,2-Dihydro-6-nitro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-6-nitro-3H-indazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007364332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7364-33-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dihydro-6-nitro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-6-nitro-3H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-nitro-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2] The 6-nitro-1H-indazol-3-ol core, in particular, represents a key pharmacophore whose structural nuances dictate its biological interactions. A precise and unequivocal elucidation of its structure is paramount for rational drug design and the development of novel therapeutics. This in-depth guide provides a comprehensive, field-proven framework for the structural characterization of this compound, integrating multi-technique spectroscopic analysis and theoretical considerations.

The Tautomeric Question: A Pivotal Consideration

A critical aspect in the structural elucidation of 3-hydroxyindazoles is the potential for tautomerism. This compound can exist in equilibrium with its keto tautomer, 6-nitro-1,2-dihydro-3H-indazol-3-one. The predominant form is influenced by factors such as the solvent, temperature, and pH. Spectroscopic analysis, particularly NMR and IR, is crucial in determining the dominant tautomeric form under specific conditions.[3][4]

A Multi-Pronged Approach to Structure Elucidation

The definitive structural assignment of this compound necessitates a synergistic application of multiple analytical techniques. This guide will detail the logical workflow, from synthesis and purification to comprehensive spectroscopic and crystallographic analysis.

Workflow for Structure Elucidation

Caption: A logical workflow for the synthesis, purification, and comprehensive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of this compound. Analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of all protons and carbons.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.0 - 8.2 | d | 8.5 - 9.5 |

| H-5 | 7.8 - 8.0 | dd | 8.5 - 9.5, 1.5 - 2.5 |

| H-7 | 8.3 - 8.5 | d | 1.5 - 2.5 |

| N-H | 11.0 - 13.0 | br s | - |

| O-H | 9.0 - 11.0 | br s | - |

Note: Chemical shifts are predictive and can be influenced by solvent and concentration.

The downfield shift of H-7 is attributed to the deshielding effect of the adjacent nitro group. The broad singlets for the N-H and O-H protons are characteristic of exchangeable protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Expected ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-3 | 155 - 165 |

| C-3a | 115 - 125 |

| C-4 | 120 - 130 |

| C-5 | 110 - 120 |

| C-6 | 145 - 155 |

| C-7 | 105 - 115 |

| C-7a | 140 - 150 |

Note: Chemical shifts are predictive and based on data from analogous compounds.[5]

The carbon atom attached to the nitro group (C-6) is expected to be significantly downfield.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for observing the exchangeable N-H and O-H protons.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal long-range proton-carbon correlations, which are invaluable for confirming the overall connectivity.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.[3] Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be employed.

Expected Mass Spectral Data

-

Molecular Ion (M⁺•): The molecular weight of this compound (C₇H₅N₃O₃) is 179.13 g/mol . The mass spectrum should exhibit a prominent molecular ion peak at m/z 179.

-

Key Fragmentation Pathways: The fragmentation pattern will be influenced by the nitro and hydroxyl groups. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30).[6] The indazole ring can also undergo characteristic cleavages.

Fragmentation Analysis Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

biological activity of 6-nitro-1H-indazol-3-ol

An In-Depth Technical Guide to the Biological Activity of the 6-Nitroindazole Scaffold, with a Focus on 6-Nitro-1H-indazol-3-ol

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a nitro group, particularly at the 6-position, confers a unique electronic and steric profile, leading to a diverse range of pharmacological activities. This guide synthesizes the current understanding of the biological activities associated with the 6-nitroindazole framework, with a specific focus on the potential of this compound. While direct experimental data for this specific analog is limited in publicly accessible literature, by examining structurally related compounds, we can infer its likely biological profile and propose robust methodologies for its evaluation. We will delve into the antiproliferative, anti-inflammatory, and antiparasitic properties of this chemical family, elucidating the underlying mechanisms of action and providing detailed, field-proven protocols for their investigation.

The 6-Nitroindazole Scaffold: A Gateway to Diverse Bioactivity

Indazoles, or benzopyrazoles, are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery.[1] Their structure allows them to act as bioisosteres of indoles, engaging in crucial hydrogen bonding within protein active sites.[2] The addition of a strong electron-withdrawing nitro group at the C6 position significantly modulates the molecule's properties, often enhancing its biological efficacy.[3] Research has demonstrated that 6-nitroindazole derivatives possess significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[4]

While this guide centers on the potential of this compound, it is crucial to acknowledge that its direct biological evaluation is not extensively documented in current literature. However, the activities of closely related analogs, such as 3-chloro-6-nitro-1H-indazole, (6-nitro-1H-indazol-3-yl)methanol, and various N-substituted 6-nitroindazoles, provide a strong foundation for predicting its therapeutic promise.[5][6] The hydroxyl group at the C3 position introduces a key hydrogen bond donor/acceptor site, which can significantly influence target binding and pharmacokinetic properties compared to other 3-substituted analogs.

Key Biological Activities & Mechanisms of Action

Antiproliferative Activity

A prominent feature of the 6-nitroindazole scaffold is its potent antiproliferative effect against various cancer cell lines.[4] Studies on novel 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have shown significant activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the 5–15 μM range.[4][7] This suggests the 6-nitro substitution is a key driver of cytotoxicity.[4]

Causality & Mechanistic Insight: The anticancer mechanism for many nitro-heterocyclic compounds is linked to the intracellular reduction of the nitro group.[4] This bio-reductive activation leads to the formation of highly reactive nitroso and hydroxylamine intermediates. These species can induce significant cellular damage by forming adducts with DNA and other crucial macromolecules, ultimately triggering apoptotic pathways. Furthermore, some indazole derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, downregulating anti-apoptotic proteins like Bcl-2, and increasing reactive oxygen species (ROS) levels.[8]

Anti-inflammatory Properties

Indazole derivatives have been thoroughly investigated for their anti-inflammatory potential.[9] Specifically, 6-nitroindazole has demonstrated notable activity by inhibiting key mediators of the inflammatory cascade.[4][9]

Causality & Mechanistic Insight: The anti-inflammatory action of 6-nitroindazole is multi-faceted. It has been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins.[9] Additionally, it can suppress the production of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), and demonstrates free-radical scavenging capabilities, as evidenced by its inhibition of DPPH free radical generation.[4][9] This multi-target engagement suggests a robust potential for mitigating complex inflammatory responses.

Antiparasitic and Antimicrobial Activity

Nitro-heterocyclic compounds have historically been a cornerstone in treating parasitic infections.[4] The 6-nitroindazole scaffold is no exception, with derivatives showing promise against a range of parasites.

Causality & Mechanistic Insight: Research into 3-chloro-6-nitro-1H-indazole derivatives has revealed potent antileishmanial activity.[4][6] Molecular docking studies suggest that these compounds can bind with high stability to Leishmania trypanothione reductase (TryR), a critical enzyme in the parasite's antioxidant defense system.[6] Inhibition of TryR leads to an accumulation of oxidative stress, which is lethal to the parasite. The general mechanism for nitro-heterocyclic antiparasitic action often involves the reduction of the nitro group within the parasite, creating cytotoxic radicals.[4] Beyond parasites, certain 2-azetidinone derivatives of 6-nitro-1H-indazole have also shown promising antibacterial and antifungal activity.[4]

Quantitative Data Summary

The following tables consolidate the available quantitative data for the biological activities of various 6-nitroindazole derivatives, providing a comparative benchmark for future studies on this compound.

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5–15 μM | [4][7] |

| 1H-indazole-3-amine derivative (6o) | K562 (Leukemia) | 5.15 µM | [10] |

| Compound | Target/Assay | Activity (IC₅₀) | Reference |

| 6-Nitroindazole | IL-1β Inhibition | 100.75 μM | [4][9] |

| 6-Nitroindazole | COX-2 Inhibition | 19.22 μM | [9] |

| 5-aminoindazole | COX-2 Inhibition | 12.32 μM | [9] |

| Indazole | COX-2 Inhibition | 23.42 μM | [9] |

| Celecoxib (Standard) | COX-2 Inhibition | 5.10 μM | [9] |

| Compound Class | Parasite | Activity | Reference |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania species | Promising inhibitory activity | [4][6] |

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating systems for assessing the biological activity of novel compounds like this compound. Each protocol includes necessary controls and explains the causal links between procedural steps and expected outcomes.

Protocol: Antiproliferative MTT Assay

This colorimetric assay is a standard for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., NCI-H460) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The appearance of a purple precipitate indicates formazan crystal formation.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vitro COX-2 Inhibition Assay

This assay directly measures the enzymatic activity of COX-2 and its inhibition by the test compound.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by PGG₂, the product of the cyclooxygenase reaction.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme, purified ovine COX-2 enzyme, arachidonic acid (substrate), and the colorimetric substrate (TMPD).

-

Incubation: In a 96-well plate, add the reaction buffer, Heme, and the COX-2 enzyme.

-

Inhibitor Addition: Add various concentrations of this compound or a known COX-2 inhibitor like Celecoxib (positive control).[9] Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to initiate the cyclooxygenase reaction, immediately followed by the colorimetric substrate (TMPD).

-

Data Acquisition: Measure the absorbance kinetically over 5 minutes at 590 nm using a plate reader. The rate of color development is proportional to COX-2 activity.

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol: Cytokine Inhibition ELISA

This protocol quantifies the ability of a compound to inhibit the secretion of pro-inflammatory cytokines like IL-1β from stimulated immune cells.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of a specific cytokine in the cell culture supernatant.

Step-by-Step Methodology:

-

Cell Stimulation: Culture immune cells (e.g., human peripheral blood mononuclear cells - PBMCs or a macrophage cell line like RAW 264.7) in a 24-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induction: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce cytokine production. Include unstimulated (negative control) and stimulated (positive control) wells.

-

Supernatant Collection: Incubate for 18-24 hours, then centrifuge the plate and collect the cell-free supernatant.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-human IL-1β).

-

Block the plate to prevent non-specific binding.

-

Add the collected supernatants and a standard curve of known cytokine concentrations to the plate.

-

Add a biotinylated detection antibody.

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a chromogenic substrate (e.g., TMB). The color change is proportional to the amount of cytokine present.

-

Stop the reaction with an acid solution.

-

-

Data Acquisition: Read the absorbance at 450 nm.

-

Analysis: Calculate the cytokine concentrations from the standard curve. Determine the IC₅₀ value for the inhibition of cytokine production.

Conclusion and Future Directions

The 6-nitroindazole scaffold is a versatile and potent platform for the development of novel therapeutic agents.[4] The available evidence strongly suggests that derivatives of 6-nitroindazole exhibit significant antiproliferative, anti-inflammatory, and antiparasitic activities.[4] While this compound itself remains an under-investigated molecule, its structure, featuring the key 6-nitro group for bioactivity and a C3-hydroxyl group for target interaction, makes it a compelling candidate for systematic evaluation.

Future research should focus on the synthesis and direct biological testing of this compound using the robust protocols detailed in this guide. Head-to-head comparisons with other 3-substituted analogs will be crucial for elucidating the specific contribution of the 3-hydroxyl moiety to the overall activity profile. A comprehensive screening against a panel of cancer cell lines, coupled with mechanistic studies into apoptosis induction and cell cycle arrest, will clarify its oncological potential. Further investigation into its effects on inflammatory pathways and its efficacy against various parasitic strains will complete the picture of its therapeutic promise.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. benchchem.com [benchchem.com]

- 3. longdom.org [longdom.org]

- 4. benchchem.com [benchchem.com]

- 5. Buy (6-Nitro-1H-indazol-3-yl)methanol | 1000341-10-5 [smolecule.com]

- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 6-Nitro-1H-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 6-Nitroindazole Scaffold

The indazole core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation of numerous compounds with a broad spectrum of pharmacological activities.[1] Its derivatives have been extensively investigated for their therapeutic potential in oncology, infectious diseases, and inflammatory conditions.[2][3][4] The introduction of a nitro group at the 6-position of the indazole ring often plays a pivotal role in modulating the biological activity and potency of these compounds.[4] While direct mechanistic studies on 6-nitro-1H-indazol-3-ol are limited in publicly available literature, this guide will provide a comprehensive overview of the established and putative mechanisms of action for the broader class of 6-nitroindazole derivatives. By examining the activities of structurally related compounds, we can infer the likely biological targets and signaling pathways modulated by this chemical scaffold. This guide will synthesize data from numerous studies to present a cohesive understanding of their potential in drug discovery and development.

Core Mechanisms of Action: A Multi-Targeted Profile

Derivatives of 6-nitro-1H-indazole have demonstrated a range of biological effects, suggesting multiple mechanisms of action. The primary therapeutic areas where these compounds show promise are oncology and infectious diseases, with emerging evidence for anti-inflammatory and other activities.

Kinase Inhibition in Oncology

A predominant mechanism of action for many indazole derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Indazole-based compounds, such as Pazopanib and Axitinib, are approved anticancer agents that function as multi-targeted tyrosine kinase inhibitors.[1] While not containing a 6-nitro group, their mechanism provides a foundational understanding of how the indazole scaffold interacts with the ATP-binding pocket of kinases. The 6-nitro substitution can further enhance these interactions or confer selectivity for different kinases.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling:

A key pathway targeted by indazole derivatives is the VEGFR signaling cascade, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6] By inhibiting VEGFR, these compounds can effectively starve tumors and inhibit their growth and metastasis.

Caption: Inhibition of the VEGFR signaling pathway by a 6-nitroindazole derivative.

Antiparasitic Activity

Nitro-heterocyclic compounds have long been a cornerstone in the treatment of parasitic infections.[4] Derivatives of 6-nitro-1H-indazole have shown significant potential against various parasites, particularly those of the Leishmania genus.[7][8]

Inhibition of Trypanothione Reductase (TryR):

The primary mechanism of action in Leishmania is believed to be the inhibition of trypanothione reductase (TryR), an enzyme essential for the parasite's defense against oxidative stress.[7] TryR is unique to trypanosomatids and absent in mammals, making it an excellent drug target. By inhibiting TryR, 6-nitroindazole derivatives can disrupt the parasite's redox balance, leading to cell death.

Caption: Proposed inhibition of Trypanothione Reductase in Leishmania by a 6-nitroindazole derivative.

Anti-inflammatory and Antimicrobial Activities

Some 6-nitroindazole derivatives have also been investigated for their anti-inflammatory and antimicrobial properties.[4] The anti-inflammatory effects may be linked to the inhibition of pro-inflammatory cytokines like IL-1β.[4] The antimicrobial activity has been demonstrated against various bacteria and fungi, suggesting that these compounds may have broad-spectrum applications.[4]

Quantitative Data Summary

The biological activity of 6-nitro-1H-indazole derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC). The following tables summarize key data from various studies.

Table 1: Antiproliferative Activity of 6-Nitroindazole Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5–15 |[4][9] |

Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives

| Compound ID | Target Species | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4 | L. infantum | 5.53 | [10] |

| 5 | L. infantum | 4 | [10] |

| 11 | L. infantum | 6 | [10] |

| 13 | L. major | 38 |[10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a 6-nitro-1H-indazole derivative and for assessing its biological activity.

Protocol 1: Synthesis of 2-Azetidinone Derivatives of 6-Nitro-1H-Indazole[4]

Caption: Synthesis workflow for 2-azetidinone derivatives of 6-nitro-1H-indazole.

Step-by-Step Methodology:

-

Esterification: A mixture of 6-nitro-1H-indazole, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone is refluxed for 24 hours. The solvent is evaporated, and the residue is treated with water to obtain the ester derivative.

-

Hydrazide Formation: The ester derivative is refluxed with hydrazine hydrate in ethanol for 8 hours. The resulting solid hydrazide is filtered and recrystallized.

-

Schiff Base Synthesis: The hydrazide is reacted with various aromatic aldehydes in ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed for 6-8 hours to yield the corresponding Schiff bases.

-

Cyclocondensation: To a solution of the Schiff base in dioxane, chloroacetyl chloride and triethylamine are added dropwise at 0-5°C. The mixture is stirred for 3-4 hours and then refluxed for 8 hours. The product is isolated by pouring the mixture into crushed ice.

Protocol 2: In Vitro Antileishmanial Activity Assessment (MTT Assay)[10]

-

Parasite Culture: Promastigote strains of Leishmania species (L. infantum, L. tropica, and L. major) are cultured in appropriate media.

-

Compound Exposure: The promastigotes are exposed to increasing concentrations of the synthesized 6-nitro-1H-indazole derivatives.

-

MTT Assay: The in vitro antileishmanial activity is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which indicates cell viability. The absorbance is measured, and the IC₅₀ values are calculated.

Conclusion

The 6-nitro-1H-indazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While direct mechanistic data for this compound is not extensively documented, the broader family of 6-nitroindazole derivatives has demonstrated significant potential, primarily through the inhibition of protein kinases in cancer and essential enzymes in parasites. The structure-activity relationships conferred by the 6-nitro substitution are key to their biological effects. Further research into specific derivatives, including this compound, is warranted to fully elucidate their therapeutic potential and refine their use in clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Solubility and Stability of 6-nitro-1H-indazol-3-ol

Abstract

6-nitro-1H-indazol-3-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery programs. Its utility as a synthetic intermediate is dictated by its fundamental physicochemical properties, namely its solubility in various solvent systems and its stability under diverse experimental conditions. Direct empirical data for this specific molecule is limited in public literature. Therefore, this technical guide provides a comprehensive analysis based on its structural characteristics, extrapolation from closely related analogues, and foundational chemical principles. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to effectively handle, formulate, and analyze this compound. This guide details predictive solubility profiles, outlines potential degradation pathways, and provides robust, step-by-step protocols for the empirical determination of its solubility and stability.

Introduction and Molecular Profile

This compound belongs to the indazole class of compounds, which are recognized as privileged scaffolds in drug discovery due to their ability to mimic indoles and form critical hydrogen bonds within protein active sites. The structure of this compound is characterized by an indazole core, a potent electron-withdrawing nitro group at the 6-position, and a hydroxyl group at the 3-position.

A crucial and defining feature of this molecule is its existence in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (6-nitro-1,2-dihydro-3H-indazol-3-one). This tautomerism significantly influences its hydrogen bonding capacity, polarity, and reactivity, which are determinant factors for its solubility and stability.[1]

Caption: Keto-enol tautomerism of the core structure.

Given the established biological activities of related nitroindazole derivatives, which include anticancer and antileishmanial properties, understanding the fundamental chemistry of this compound is paramount for its potential development.[2][3][4]

Predicted Physicochemical Properties

Precise experimental data for this compound is not widely published. The following properties are calculated based on its molecular structure.

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O₃ | Calculated |

| Molecular Weight | 195.14 g/mol | Calculated |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| LogP (Predicted) | 1.2 - 1.6 | Calculated |

Solubility Profile: A Predictive and Experimental Approach

The solubility of this compound is governed by the interplay between its polar functional groups and its nonpolar aromatic core. The nitro group, along with the keto-enol tautomeric system, introduces significant polarity and hydrogen bonding capability. This suggests a favorable interaction with polar solvents. Conversely, the bicyclic aromatic system contributes to its solubility in certain organic solvents.

Qualitative Solubility Prediction

Based on the "like dissolves like" principle and data from analogous structures like 6-nitro-1H-indazole-3-carbaldehyde, a qualitative solubility profile can be predicted.[5] The presence of the hydroxyl/keto group in this compound is expected to enhance its solubility in polar protic solvents compared to its carbaldehyde analog.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | Capable of hydrogen bonding, but the aromatic core limits high solubility, especially in water. Solubility should be greater in alcohols. |

| Ethers | Tetrahydrofuran (THF) | Moderate | Moderate polarity allows for some dissolution. |

| Esters | Ethyl Acetate | Moderate | The compound's polarity is suitable for dissolution in moderately polar esters. |

| Halogenated | Dichloromethane (DCM) | Low | Insufficient polarity to effectively solvate the molecule. |

| Nonpolar Aromatic | Toluene | Low to Very Low | Pi-pi stacking interactions may allow for minimal solubility, but polarity mismatch is significant. |

| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | Significant polarity mismatch. |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To obtain precise, quantitative solubility data, the isothermal shake-flask method is the gold standard.[6] This protocol provides a self-validating system for determining the equilibrium solubility of this compound.

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.

Methodology:

-

Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of each test solvent.

-

Addition of Compound: Add an excess amount of this compound to each vial. A visible amount of undissolved solid must remain to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has fully settled.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector. The concentration is determined by comparing the peak area to a standard curve of known concentrations.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses or biological assays. The molecule possesses several functionalities susceptible to degradation under stress conditions.

Key Factors Influencing Stability

-

pH: The indazole ring system can be susceptible to acid or base-catalyzed hydrolysis. The solubility and degradation rate are expected to be pH-dependent.[7]

-

Light (Photostability): Nitroaromatic compounds are often photosensitive and can undergo photodegradation upon exposure to UV or even ambient light.[8]

-

Temperature (Thermal Stability): Elevated temperatures can accelerate degradation reactions. Long-term storage should be at reduced temperatures (e.g., 2-8 °C).[7]

-

Oxidizing Agents: While the nitro group is an oxidized form of nitrogen, the indazol-3-ol tautomer could be susceptible to oxidation. The presence of atmospheric or chemical oxidants could lead to degradation.[7]

Potential Degradation Pathways

-

Reduction of the Nitro Group: A common metabolic and chemical degradation pathway for nitroaromatics is the reduction of the nitro (-NO₂) group to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group.[9] This transformation drastically alters the electronic properties and biological activity of the molecule.

-

Hydrolysis: Under strong acidic or basic conditions, the indazole ring may undergo hydrolytic cleavage.[8]

-

Photodegradation: Upon absorption of UV light, the excited state of the nitroaromatic system can lead to bond cleavage and the formation of radical species, resulting in complex degradation products.[8]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[10] This protocol subjects the compound to a range of accelerated conditions.

Caption: Workflow for a Forced Degradation Study.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature, as base hydrolysis is often rapid.

-

Oxidative Degradation: Add a volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.

-

Thermal Degradation: Incubate a sample of the stock solution at an elevated temperature (e.g., 60 °C) protected from light.

-

Photolytic Degradation: Expose a sample of the stock solution to a controlled light source as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to serve as a dark control.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 8, 24 hours), withdraw a sample from each condition. If necessary, neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS).

-

Data Evaluation: Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The mass spectrometry data is crucial for the tentative identification of these degradants.

Summary and Recommendations for Handling

While direct experimental data is sparse, a comprehensive profile of this compound can be constructed from chemical principles and analog data.

-

Solubility: The compound is predicted to be most soluble in polar aprotic solvents like DMSO and DMF. Its solubility in aqueous systems is likely low but can be determined empirically using the provided shake-flask protocol.

-

Stability: The nitroaromatic system renders the compound susceptible to photodegradation and chemical reduction. Its stability is likely pH-dependent.

Recommendations for Researchers:

-

Storage: Store this compound in a cool, dark, and dry place. Amber vials are recommended to protect from light.

-

Solution Preparation: For biological assays or chemical reactions, prepare solutions fresh and avoid prolonged storage, especially at room temperature or in clear vials.

-

Purity Assessment: Always verify the purity of the material by a suitable analytical method like HPLC before use, as degradation can occur during storage.

-

Experimental Design: When using this compound, consider its potential for degradation under the experimental conditions (e.g., light exposure during microscopy, pH of buffer systems).

This guide provides the foundational knowledge and actionable protocols to empower scientists to confidently work with this compound, ensuring the integrity and reproducibility of their research.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. How does 3 - methyl - 6 - nitroindazole degrade in the environment? - Blog - Rongyao [rongyaobio.com]

- 9. Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajrconline.org [ajrconline.org]

An In-depth Technical Guide on the Discovery, Synthesis, and Chemistry of 6-Nitro-1H-Indazol-3-ol

Abstract

This technical guide provides a comprehensive exploration of 6-nitro-1H-indazol-3-ol, a heterocyclic compound of interest within medicinal chemistry. Direct historical accounts and dedicated synthesis literature for this specific molecule are sparse, largely due to its existence in a tautomeric equilibrium with the more stable 6-nitro-1H-indazol-3(2H)-one form. Therefore, this guide establishes a foundational understanding by first examining the history and synthesis of the core 6-nitro-1H-indazole scaffold. We then delve into the chemistry of C3-functionalized indazoles and the critical concept of indazolol/indazolone tautomerism. By synthesizing information from related, well-documented compounds, this whitepaper offers field-proven insights, detailed experimental protocols for key precursors, and a logical framework for the strategic synthesis and characterization of this compound and its derivatives.

Part 1: A Foundational History of the Indazole Nucleus

The journey of indazole chemistry began in the late 19th century. Emil Fischer is widely credited with the first synthesis of the parent indazole ring in the 1880s.[1] However, the exploration of its substituted derivatives, particularly nitro-substituted indazoles, gained significant momentum in the early 20th century. Foundational work by chemists such as Jacobson, Huber, and Auwers laid the groundwork for indazole synthesis through methods like the cyclization of N-nitroso-o-toluidines.[1] These early achievements were pivotal, opening the door for the preparation of a wide range of substituted indazoles.

The mid-20th century brought more refined and systematic approaches. A notable 1976 patent expanded the accessibility to various nitroindazole isomers, including the 4-, 5-, 6-, and 7-nitro isomers, by refining these earlier methods.[1] This foundational chemistry enabled the extensive investigation into the biological activities of nitro-substituted indazoles that continues to drive research today.

References

Methodological & Application

Introduction: The Significance of the Indazol-3-ol Scaffold

An Application Note for the Synthesis of 6-nitro-1H-indazol-3-ol from 6-nitroindole

The indazole nucleus is a prominent heterocyclic framework in medicinal chemistry, recognized for its role as a bioisostere of indole and its capacity to form crucial hydrogen bonds within protein binding sites.[1][2] Among its derivatives, the this compound moiety is of particular interest. This scaffold is a tautomer of 6-nitro-1H-indazol-3(2H)-one, and this structural duality provides unique opportunities for molecular interactions in biological systems. The presence of the nitro group can serve as a hydrogen bond acceptor and can be reduced to an amino group, offering a versatile handle for developing a wide array of derivatives with potential therapeutic applications, including anticancer, antimicrobial, and antileishmanial agents.[3][4][5]

This application note provides a comprehensive guide for researchers on the synthesis of this compound, starting from the readily available precursor, 6-nitroindole. The established synthetic route involves a nitrosative ring expansion to an intermediate, 6-nitro-1H-indazole-3-carbaldehyde, which is then converted to the final product. This document details the underlying chemical principles, provides step-by-step protocols, and explains the rationale behind key experimental parameters to ensure scientific integrity and reproducibility.

Synthetic Strategy: A Two-Step Approach

The direct conversion of 6-nitroindole to this compound is not the typically reported pathway. Instead, the scientific literature extensively documents a robust synthesis of 6-nitro-1H-indazole-3-carbaldehyde through a nitrosation-induced ring expansion.[6][7][8] This aldehyde serves as a stable and key intermediate. Therefore, a reliable two-step synthetic strategy is outlined:

-

Step 1: Nitrosative Ring Expansion. Treatment of 6-nitroindole with a nitrosating agent, such as nitrous acid generated in situ from sodium nitrite and a strong acid, to yield 6-nitro-1H-indazole-3-carbaldehyde.

-

Step 2: Baeyer-Villiger Oxidation. Conversion of the intermediate aldehyde to the target this compound via a Baeyer-Villiger oxidation, which transforms the aldehyde into a formate ester, followed by hydrolysis.

This approach leverages a well-optimized initial step and applies a classic organic transformation to achieve the desired final product.

Part 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

This transformation is a cornerstone reaction for converting indole scaffolds into valuable 3-formyl-1H-indazoles, representing a significant "scaffold hopping" strategy in drug discovery.[7]

Reaction Mechanism and Scientific Rationale

The reaction proceeds through a multi-step pathway initiated by the electrophilic attack of a nitrosonium ion (NO⁺) on the electron-rich C3 position of the 6-nitroindole ring.[6] The nitrosonium ion is generated in situ from sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl).[9][10]

-

Nitrosation: The NO⁺ ion attacks the C3 position of the indole, forming a 3-nitrosoindole intermediate.

-

Tautomerization: The intermediate tautomerizes to a more stable oxime.

-

Ring-Opening & Recyclization: The oxime undergoes an acid-catalyzed ring-opening of the pyrrole ring, followed by a recyclization involving the indole nitrogen attacking the oxime carbon. This rearrangement ultimately yields the 1H-indazole-3-carbaldehyde.[6]

Causality Behind Experimental Choices:

-

Temperature Control (0°C): The initial formation of the nitrosating agent (nitrous acid) and the subsequent addition of the indole solution are performed at 0°C to control the exothermic reaction and prevent the decomposition of unstable nitrous acid.[7]

-

Reverse Addition: Some protocols recommend the slow, dropwise addition of the 6-nitroindole solution to the pre-formed nitrosating mixture.[6] This technique maintains a constant excess of the nitrosating agent, which can minimize the formation of deep red-colored dimer byproducts that arise from the nucleophilic starting indole attacking the oxime intermediate.[6]

-

Solvent (DMF): Dimethylformamide (DMF) is often used as a co-solvent to improve the solubility of the 6-nitroindole starting material, ensuring a homogeneous reaction mixture.[6][8]

-

Heating (80°C): After the initial addition at low temperature, heating the reaction mixture is necessary to drive the ring-opening and rearrangement steps to completion.[7]

Experimental Protocol

This protocol is an optimized procedure based on established methods.[7][8]

Materials and Reagents:

-

6-Nitroindole (C₈H₆N₂O₂, MW: 162.15 g/mol )

-

Sodium Nitrite (NaNO₂, MW: 69.00 g/mol )

-

Hydrochloric Acid (HCl), 2 N aqueous solution

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

Procedure:

-

Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stir bar and cooled to 0°C in an ice bath, dissolve sodium nitrite (e.g., 550 mg, 8 mmol, 8 equiv.) in deionized water (1.6 mL).

-

Slowly add 2 N aqueous hydrochloric acid (3.5 mL, 7 mmol, 7 equiv.) to the sodium nitrite solution while maintaining the temperature at 0°C.

-

Stir the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.

-

Add N,N-dimethylformamide (3 mL) to the mixture.[7]

-

Reaction with 6-nitroindole: In a separate flask, prepare a solution of 6-nitroindole (162 mg, 1 mmol, 1 equiv.) in N,N-dimethylformamide (3 mL).

-

Slowly add the 6-nitroindole solution dropwise to the vigorously stirred nitrosating mixture at 0°C.[7]

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 80°C and stir under an argon atmosphere for 6 hours. Monitor the reaction progress using TLC or LC-MS.[7]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Extract the reaction mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with brine. Separate the layers and dry the organic phase over anhydrous magnesium sulfate.[7]

-

Concentration: Concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford the pure 6-nitro-1H-indazole-3-carbaldehyde.[6]

Quantitative Data Summary

The following table summarizes representative data for the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 6-Nitroindole | 6-Nitroindole |

| Key Reagents | NaNO₂, HCl, H₂O | NaNO₂, HCl, H₂O, DMF |

| Reaction Temp. | 20°C | 0°C to 80°C |

| Reaction Time | 90 minutes | 6 hours |

| Reported Yield | 77%[11][12] | General for electron-poor indoles[8] |

| Product Appearance | Orange solid[11] | Yellowish solid[8] |

Workflow Visualization

Caption: Workflow for the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.

Part 2: Synthesis of this compound

The conversion of the aldehyde functional group in 6-nitro-1H-indazole-3-carbaldehyde to the hydroxyl group of this compound can be achieved via a Baeyer-Villiger oxidation.

Reaction Mechanism and Scientific Rationale

The Baeyer-Villiger oxidation is a classic organic reaction that oxidizes a ketone to an ester or a cyclic ketone to a lactone. It can also oxidize an aldehyde to a carboxylic acid or, more relevantly, to a formate ester using a peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA).

-

Nucleophilic Attack: The peroxyacid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. The peroxyacid then acts as a nucleophile, attacking the carbonyl carbon.

-

Rearrangement: This is followed by a concerted rearrangement step where the hydrogen atom of the aldehyde migrates to the adjacent oxygen of the peroxyacid, displacing a carboxylate leaving group. This migration forms a formate ester.

-

Hydrolysis: The resulting formate ester is then readily hydrolyzed under aqueous workup conditions (either acidic or basic) to yield the final alcohol (in this case, the indazol-3-ol) and formic acid or a formate salt.

Causality Behind Experimental Choices:

-

Reagent (m-CPBA): m-CPBA is a common, relatively safe, and effective peroxyacid for Baeyer-Villiger oxidations. It is commercially available and easy to handle.

-

Solvent (DCM): Dichloromethane (DCM) is a common solvent for this reaction as it is relatively inert and effectively solubilizes both the substrate and the m-CPBA.

-

Buffer: A buffer, such as sodium bicarbonate (NaHCO₃), is often added to neutralize the m-chlorobenzoic acid byproduct formed during the reaction, preventing potential acid-catalyzed side reactions.

-

Hydrolysis Step: A final basic wash (e.g., with NaOH or K₂CO₃ solution) during the workup ensures the complete hydrolysis of the intermediate formate ester to the desired hydroxyl group.

Proposed Experimental Protocol

Materials and Reagents:

-

6-Nitro-1H-indazole-3-carbaldehyde

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium Hydroxide (NaOH), 1 M aqueous solution

-

Hydrochloric Acid (HCl), 1 M aqueous solution

-

Ethyl Acetate (EtOAc)

Procedure:

-

Reaction Setup: Dissolve 6-nitro-1H-indazole-3-carbaldehyde (1 mmol, 1 equiv.) in dichloromethane (10 mL) in a round-bottom flask.

-

Reagent Addition: Add m-CPBA (~1.2 mmol, 1.2 equiv.) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Hydrolysis & Wash: Wash the combined organic layers sequentially with 1 M aqueous NaOH solution (to hydrolyze the formate ester), water, and brine.

-

Neutralization & Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Workflow Visualization

Caption: Proposed workflow for the synthesis of this compound.

Safety Precautions

-

Nitro Compounds: 6-Nitroindole and its derivatives are potentially energetic compounds. Avoid excessive heat and shock.

-

Acids and Bases: Handle strong acids (HCl) and bases (NaOH) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Oxidizing Agents: m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care, avoiding contact with metals.

-

Solvents: Organic solvents like DMF, EtOAc, and DCM are flammable and/or volatile. Use them in a fume hood away from ignition sources.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 10. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-NITRO INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

Synthesis of 6-Nitro-1H-Indazol-3-ol: A Detailed Experimental Protocol for Researchers

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 6-nitro-1H-indazol-3-ol, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthesis is based on the diazotization and subsequent intramolecular cyclization of 2-amino-5-nitrobenzoic acid. This document offers in-depth explanations of the underlying chemical principles, safety precautions, and detailed procedures for reaction setup, monitoring, workup, and purification. Characterization data and a discussion of the tautomeric nature of the final product are also included to provide a thorough guide for researchers in organic synthesis and pharmaceutical sciences.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their unique chemical properties and ability to act as bioisosteres for other key structures, such as indoles, have made them a focal point in the design and synthesis of novel therapeutic agents. Specifically, the introduction of a nitro group and a hydroxyl moiety at positions 6 and 3, respectively, of the indazole scaffold can significantly influence the molecule's electronic properties and its interactions with biological targets. This compound, therefore, represents a key building block for the development of new pharmaceuticals.

This protocol details a reliable and accessible method for the laboratory-scale synthesis of this compound. The synthetic strategy hinges on the well-established transformation of an anthranilic acid derivative into an indazolone through diazotization, followed by tautomerization to the more stable indazol-3-ol form.

Chemical Reaction Pathway

The synthesis of this compound from 2-amino-5-nitrobenzoic acid proceeds through a two-step, one-pot reaction. The first step involves the diazotization of the primary aromatic amine of the starting material using sodium nitrite in an acidic medium to form a reactive diazonium salt. In the second step, the diazonium salt undergoes intramolecular cyclization to yield 6-nitro-1H-indazol-3(2H)-one, which exists in tautomeric equilibrium with the final product, this compound.

Application Notes & Protocols: Strategic Use of 6-Nitro-1H-indazole as a Core Scaffold for Kinase Inhibitor Synthesis

Abstract

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational protein kinase inhibitors.[1][2] Its unique structure allows for strategic interactions within the ATP-binding site of kinases, making it a focal point for drug design. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 6-nitro-1H-indazole , a versatile and commercially available starting material, for the synthesis of kinase inhibitors. We will detail the logic behind its use, key synthetic transformations at the C3 and C6 positions, and provide step-by-step protocols for the synthesis of advanced intermediates.

Introduction: The Strategic Value of the 6-Nitro-1H-indazole Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The indazole ring system is a bioisostere of the native purine core of ATP and has proven to be highly effective at targeting the kinase hinge region, a key anchoring point for inhibitors.[4]

The choice of 6-nitro-1H-indazole as a starting scaffold is deliberate and strategic, offering two orthogonal points for chemical modification:

-

The C3 Position: This position is readily functionalized.[5] Substituents at C3 are often designed to interact with the highly conserved kinase hinge region through hydrogen bonding, providing a crucial anchor for the inhibitor.

-

The C6-Nitro Group: The nitro group is a powerful electron-withdrawing group, but its primary utility in this context is as a synthetic handle. It can be readily reduced to a primary amine (6-amino-1H-indazole), which serves as a key attachment point for introducing moieties that can modulate potency, selectivity, and pharmacokinetic properties.[6] This amine is often acylated to form benzamides that target the "DFG-out" inactive conformation of certain kinases, a strategy for achieving higher selectivity.[7][8]

Physicochemical Properties of 6-Nitro-1H-indazole

| Property | Value | Reference |

| CAS Number | 7597-18-4 | [9][10] |

| Molecular Formula | C₇H₅N₃O₂ | [9] |

| Molecular Weight | 163.13 g/mol | [9] |

| Appearance | Solid Powder | [6] |

| Storage | Sealed in dry, room temperature | [10] |

Core Synthetic Strategy: A Modular Approach

The synthesis of indazole-based kinase inhibitors from 6-nitro-1H-indazole follows a logical and modular workflow. The core principle is to first install the desired functionality at the C3 position and subsequently convert the C6-nitro group into a versatile amine for final elaboration.

Caption: Core workflow for kinase inhibitor synthesis from 6-nitro-1H-indazole.

Experimental Protocols

PART 1: C3-Position Functionalization — Installing a Handle for Diversity

The C3 position of the indazole ring can be deprotonated under basic conditions, rendering it nucleophilic and susceptible to attack by electrophiles. Halogenation, particularly iodination, is a highly effective strategy as the resulting C-I bond is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of chemical diversity.[1][5]

Protocol 1: Synthesis of 3-Iodo-6-nitro-1H-indazole

This protocol is adapted from general procedures for the C3-iodination of non-protected indazoles.[5]

-

Objective: To introduce an iodine atom at the C3 position, creating a versatile intermediate for cross-coupling reactions.

-

Materials:

-

6-Nitro-1H-indazole

-

Potassium hydroxide (KOH)

-

Iodine (I₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF, add powdered potassium hydroxide (1.2 eq) portion-wise at room temperature.

-

Stir the resulting mixture for 30 minutes at room temperature. The solution may darken.

-

Add a solution of iodine (1.2 eq) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully pour the reaction mixture into an ice-water slurry.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Wash the combined organic layers with saturated aqueous Na₂S₂O₃ to quench excess iodine, followed by water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-iodo-6-nitro-1H-indazole.

-

PART 2: C6-Position Transformation — Unmasking the Connecting Point

The reduction of the aromatic nitro group to a primary amine is one of the most robust and widely used transformations in medicinal chemistry.[6] This reaction unmasks a nucleophilic handle that is crucial for connecting to other parts of the inhibitor, often through amide bond formation. Catalytic hydrogenation is a clean and efficient method for this purpose.

Protocol 2: Reduction of 3-Iodo-6-nitro-1H-indazole to 3-Iodo-6-amino-1H-indazole

This protocol employs a standard catalytic hydrogenation method for nitro group reduction.[6]

-

Objective: To selectively reduce the C6-nitro group to a primary amine without affecting the C3-iodo bond.

-

Materials:

-

3-Iodo-6-nitro-1H-indazole (from Protocol 1)

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

-

-

Procedure:

-

In a flask suitable for hydrogenation, dissolve 3-iodo-6-nitro-1H-indazole (1.0 eq) in MeOH or EtOH.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas (or connect to a hydrogenation apparatus set at 1-3 atm).

-

Stir the reaction vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Once the starting material is consumed, carefully purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent (MeOH or EtOH).

-

Concentrate the filtrate under reduced pressure to yield the crude 3-iodo-6-amino-1H-indazole, which can often be used in the next step without further purification.

-

PART 3: Assembly of a Kinase Inhibitor Scaffold

The final step often involves coupling the C6-amino group with a carboxylic acid to form a stable amide bond. This is a cornerstone reaction in the synthesis of many Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation.[8]

Protocol 3: Amide Coupling to Form a 3-Iodo-6-(benzamido)-1H-indazole Derivative

-

Objective: To couple the C6-amine with a substituted benzoic acid to form the core inhibitor scaffold.

-

Materials:

-

3-Iodo-6-amino-1H-indazole (from Protocol 2)

-

A desired substituted benzoic acid (e.g., 4-(trifluoromethyl)benzoic acid) (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

To a stirred solution of the substituted benzoic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir this activation mixture for 15 minutes at room temperature.

-

Add a solution of 3-iodo-6-amino-1H-indazole (1.0 eq) in DMF to the activated acid mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

If necessary, purify the crude product by recrystallization or column chromatography to obtain the final compound. This product can then be further diversified via Suzuki coupling at the C3-iodo position.

-

Kinase Signaling and Inhibition Context

The inhibitors synthesized using this scaffold are designed to interrupt aberrant signaling pathways that drive disease. By occupying the ATP-binding site, they prevent the kinase from phosphorylating its downstream substrates, thereby blocking the propagation of the signal.

Caption: Simplified kinase signaling pathway and the mechanism of competitive inhibition.

Conclusion

6-Nitro-1H-indazole is a powerful and cost-effective starting material for the construction of diverse libraries of kinase inhibitors. The synthetic routes outlined in this guide leverage robust and high-yielding chemical transformations to strategically functionalize the indazole core at two key positions. By following these protocols, researchers can efficiently generate novel compounds for screening and lead optimization in drug discovery programs targeting the protein kinase family.

References

- 1. benchchem.com [benchchem.com]

- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. soc.chim.it [soc.chim.it]

- 6. benchchem.com [benchchem.com]

- 7. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 7597-18-4|6-Nitro-1H-indazole|BLD Pharm [bldpharm.com]

Application Notes & Protocols: A Strategic Guide to the Functionalization of 6-Nitro-1H-Indazol-3-ol

Introduction: The Strategic Value of the 6-Nitro-1H-Indazol-3-ol Scaffold

The indazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its role as a bioisostere of indole and its capacity for potent and selective interactions within protein binding pockets.[1][2][3] The specific scaffold, this compound, offers a trifecta of reactive sites for chemical elaboration, making it an exceptionally valuable starting material for generating diverse molecular libraries. The strategic functionalization of this molecule allows for the fine-tuning of physicochemical properties and pharmacological activities.

This guide provides an in-depth exploration of the key functionalization pathways for this compound, focusing on:

-

N-Functionalization: Selective alkylation and arylation at the N-1 and N-2 positions of the pyrazole ring.

-

O-Functionalization: Derivatization of the C-3 hydroxyl group.

-

Nitro Group Manipulation: Reduction of the C-6 nitro group to a versatile amino functionality.

The protocols herein are designed to be self-validating, with a focus on the underlying chemical principles that govern reaction outcomes, thereby empowering researchers to adapt and optimize these methods for their specific drug discovery campaigns.

Section 1: N-Functionalization - Navigating the Regioselectivity Challenge

A primary challenge in the functionalization of 1H-indazoles is controlling the regioselectivity of substitution at the N-1 versus the N-2 position. The outcome is highly dependent on steric and electronic effects of existing substituents, as well as the choice of base, solvent, and electrophile.[4] The 1H-indazole tautomer is generally more thermodynamically stable, but reaction conditions can be tuned to favor one regioisomer over the other.[4]

Core Causality: Why Reaction Conditions Dictate N-1/N-2 Selectivity

The choice of base and solvent system is critical. A strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) tends to favor alkylation at the more sterically accessible N-1 position.[4] Conversely, polar aprotic solvents like dimethylformamide (DMF) can solvate the indazolide anion differently, sometimes leading to mixtures or a preference for the N-2 isomer. The nature of the electrophile also plays a significant role; bulkier alkylating agents will preferentially react at the N-1 position due to reduced steric hindrance.

Caption: General workflow for the N-alkylation of this compound.

Protocol 1.1: N-1 Selective Alkylation

This protocol is adapted from established methods for N-alkylation of the indazole scaffold and is optimized for N-1 selectivity.[4][5]

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Alkyl halide (e.g., Iodomethane, Benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

-